T-5601640 T-5601640 T-5601640 is a selective LIM kinase 2 (LIMK2) inhibitor.
Brand Name: Vulcanchem
CAS No.: 924473-59-6
VCID: VC0544373
InChI: InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
SMILES: CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H14F3N3O3
Molecular Weight: 389.3 g/mol

T-5601640

CAS No.: 924473-59-6

Inhibitors

VCID: VC0544373

Molecular Formula: C19H14F3N3O3

Molecular Weight: 389.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

T-5601640 - 924473-59-6

CAS No. 924473-59-6
Product Name T-5601640
Molecular Formula C19H14F3N3O3
Molecular Weight 389.3 g/mol
IUPAC Name 3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
Standard InChIKey XVOKFRPKSAWELK-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Appearance Solid powder
Description T-5601640 is a selective LIM kinase 2 (LIMK2) inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-methyl-N-(3-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)isoxazole-5-carboxamide
T56-LIMKi
Reference 1: Rak R, Haklai R, Elad-Tzfadia G, Wolfson HJ, Carmeli S, Kloog Y. Novel LIMK2 Inhibitor Blocks Panc-1 Tumor Growth in a mouse xenograft model. Oncoscience. 2014 Jan 1;1(1):39-48. eCollection 2014. PubMed PMID: 25593987; PubMed Central PMCID: PMC4295757.
2: Rak R, Kloog Y. Targeting LIM kinase in cancer and neurofibromatosis. Cell Cycle. 2014;13(9):1360-1. doi: 10.4161/cc.28748. Epub 2014 Apr 3. PubMed PMID: 24698779; PubMed Central PMCID: PMC4050127.
3: Mashiach-Farkash E, Rak R, Elad-Sfadia G, Haklai R, Carmeli S, Kloog Y, Wolfson HJ. Computer-based identification of a novel LIMK1/2 inhibitor that synergizes with salirasib to destabilize the actin cytoskeleton. Oncotarget. 2012 Jun;3(6):629-39. PubMed PMID: 22776759; PubMed Central PMCID: PMC3442289.
PubChem Compound 9438169
Last Modified Nov 11 2021
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